molecular formula C10H7N3O2 B3275444 1-methyl-6-nitro-1H-indole-3-carbonitrile CAS No. 625115-89-1

1-methyl-6-nitro-1H-indole-3-carbonitrile

Cat. No.: B3275444
CAS No.: 625115-89-1
M. Wt: 201.18 g/mol
InChI Key: QVYGIWDAFQMSHT-UHFFFAOYSA-N
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Description

1-methyl-6-nitro-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a nitro group at the 6th position, a methyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-6-nitro-1H-indole-3-carbonitrile can be synthesized through several synthetic routes. One common method involves the nitration of 1-methylindole followed by the introduction of a carbonitrile group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.

    Oxidation: The methyl group at the 1st position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 1-methyl-6-amino-1H-indole-3-carbonitrile.

    Substitution: 1-methyl-6-nitro-1H-indole-3-amine or 1-methyl-6-nitro-1H-indole-3-alkoxy.

    Oxidation: 1-carboxy-6-nitro-1H-indole-3-carbonitrile.

Scientific Research Applications

1-methyl-6-nitro-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-6-nitro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The carbonitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function. These interactions can disrupt cellular processes, making the compound a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-6-amino-1H-indole-3-carbonitrile: Similar structure but with an amino group instead of a nitro group.

    1-methyl-6-nitro-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    1-methyl-5-nitro-1H-indole-3-carbonitrile: Similar structure but with the nitro group at the 5th position instead of the 6th position.

Uniqueness

1-methyl-6-nitro-1H-indole-3-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a nitro group at the 6th position and a carbonitrile group at the 3rd position makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-methyl-6-nitroindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-12-6-7(5-11)9-3-2-8(13(14)15)4-10(9)12/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYGIWDAFQMSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273080
Record name 1-Methyl-6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625115-89-1
Record name 1-Methyl-6-nitro-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625115-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.6 g 6-nitro-1H-indole-3-carbonitrile are dissolved in 45 ml of tetrahydrofuran, combined with 1 g potassium-tert.-butoxide and stirred for 30 minutes. Then a solution of 560 μl methyl iodide in 5 ml of tetrahydrofuran is slowly added dropwise and the mixture is stirred for 5 hours. The solvents are eliminated in vacuo, water is added and the pH is adjusted to 4 by the addition of citric acid. The solid is suction filtered and washed with water and some cold methanol.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
potassium tert.-butoxide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
560 μL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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